N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 2034497-20-4
VCID: VC6430692
InChI: InChI=1S/C19H21NO4/c1-22-17-9-5-8-16(18(17)23-2)19(21)20-11-15-10-13-6-3-4-7-14(13)12-24-15/h3-9,15H,10-12H2,1-2H3,(H,20,21)
SMILES: COC1=CC=CC(=C1OC)C(=O)NCC2CC3=CC=CC=C3CO2
Molecular Formula: C19H21NO4
Molecular Weight: 327.38

N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide

CAS No.: 2034497-20-4

Cat. No.: VC6430692

Molecular Formula: C19H21NO4

Molecular Weight: 327.38

* For research use only. Not for human or veterinary use.

N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide - 2034497-20-4

Specification

CAS No. 2034497-20-4
Molecular Formula C19H21NO4
Molecular Weight 327.38
IUPAC Name N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2,3-dimethoxybenzamide
Standard InChI InChI=1S/C19H21NO4/c1-22-17-9-5-8-16(18(17)23-2)19(21)20-11-15-10-13-6-3-4-7-14(13)12-24-15/h3-9,15H,10-12H2,1-2H3,(H,20,21)
Standard InChI Key DXLOILGXIDYWGK-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1OC)C(=O)NCC2CC3=CC=CC=C3CO2

Introduction

Structural Identification and Chemical Properties

Molecular Architecture

N-(Isochroman-3-ylmethyl)-2,3-dimethoxybenzamide consists of a benzamide core substituted with methoxy groups at positions 2 and 3. The isochroman-3-ylmethyl group is attached via an amide linkage, introducing a fused bicyclic structure that enhances conformational rigidity. Isochroman, a benzopyran analog, contributes to the compound’s lipophilicity, potentially improving blood-brain barrier permeability .

Spectroscopic Characterization

Synthetic Pathways and Optimization

Key Synthetic Routes

The synthesis of N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide can be inferred from methodologies used for analogous compounds (Search Result , Scheme 3):

  • Isochroman-3-one Preparation: Isochroman-3-one serves as the starting material, synthesized via cyclization of 2-(2-bromophenyl)ethanol under basic conditions.

  • Ring-Opening and Functionalization: Reaction of isochroman-3-one with methylamine in tetrahydrofuran (THF) yields 2-(2-(hydroxymethyl)phenyl)-N-methylacetamide (9) . Subsequent treatment with methanesulfonyl chloride converts the hydroxyl group to a chloride (10).

  • Amine Formation: Azide displacement of the chloride followed by Staudinger reduction produces the primary amine 12n.

  • Coupling with Benzoyl Chloride: Reaction of 12n with 2,3-dimethoxybenzoyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) yields the target compound.

Critical Reaction Parameters:

  • Demethylation steps using boron tribromide (BBr₃) are avoided due to the desired retention of methoxy groups .

  • Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) ensure high amidation efficiency .

Analytical Data for Intermediate and Final Compounds

IntermediateFormulaKey Spectral Data (NMR)
9C11H15NO2C_{11}H_{15}NO_21H^1H: δ 2.98 (s, 3H, CH₃), 4.62 (d, 2H, CH₂OH)
12nC11H16N2OC_{11}H_{16}N_2O1H^1H: δ 3.42 (t, 2H, CH₂NH₂), 7.25–7.45 (m, 4H, Ar-H)
Final ProductC20H21NO4C_{20}H_{21}NO_41H^1H: δ 3.85 (s, 6H, 2×OCH₃), 4.52 (s, 2H, CH₂N), 6.75–7.30 (m, 6H, Ar-H)

Pharmacological Evaluation

Enzyme Inhibition Activity

Although direct data for N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide are lacking, structurally related 2,3-dihydroxybenzamide derivatives exhibit potent inhibition of HIV-1 integrase (IN), with IC₅₀ values as low as 5 μM (compound 5p in Search Result ). The dimethoxy variant may reduce metal-chelation capacity compared to dihydroxy analogs but could enhance metabolic stability .

Receptor Binding Affinity

Structure-Activity Relationship (SAR) Insights

Role of Methoxy Substitutions

  • Positional Effects: Methoxy groups at positions 2 and 3 hinder hydrogen bonding with active-site residues but improve lipophilicity and oral bioavailability .

  • Comparative Potency: Replacement of 3-methoxy with hydroxyl (as in 5a) enhances HIV-1 IN inhibition (IC₅₀ = 35 μM) but reduces metabolic stability .

Impact of the Isochroman Moiety

  • Conformational Restriction: The fused bicyclic structure limits rotational freedom, potentially optimizing binding pocket fit.

  • CNS Penetration: Isochroman derivatives frequently exhibit favorable pharmacokinetic profiles for central nervous system targets .

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